Lapaquistat-d9 Acetate
Description
Overview of Squalene (B77637) Synthase Inhibition in Isoprenoid and Sterol Biosynthesis Pathways
Squalene synthase is a critical enzyme that catalyzes the first committed step in the biosynthesis of sterols, including cholesterol. nih.govresearchgate.net It facilitates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. medchemexpress.com By inhibiting this enzyme, the production of squalene and all subsequent sterols is blocked. This targeted inhibition makes squalene synthase a focal point for research into the regulation of sterol synthesis. nih.gov
The study of squalene synthase inhibitors like Lapaquistat (B1674497) Acetate (B1210297) is highly relevant to lipid metabolism research. medchemexpress.com The isoprenoid biosynthesis pathway is a central metabolic route that produces a wide array of essential molecules. Squalene synthase sits (B43327) at a crucial branch point, directing the flow of FPP towards either sterol synthesis or the production of non-sterol isoprenoids. science.gov Research using inhibitors of this enzyme helps to elucidate the intricate regulatory mechanisms that govern the distribution of intermediates within this pathway. science.gov
A key distinction in mechanistic studies is the point of intervention in the cholesterol biosynthesis pathway. Upstream inhibitors, such as statins, target HMG-CoA reductase. This enzyme acts much earlier in the pathway, and its inhibition affects the production of all subsequent isoprenoids, not just sterols. In contrast, squalene synthase inhibitors like Lapaquistat Acetate act downstream of the production of essential non-sterol isoprenoids. science.gov This specificity allows researchers to investigate the consequences of specifically depleting sterols without the confounding effects of inhibiting the synthesis of other vital molecules derived from the same initial pathway.
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Biomedical Research
Deuterium labeling is a powerful technique in chemical biology and biomedical research that involves the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass signature that can be easily detected.
Stable isotope-labeled compounds, such as Lapaquistat-d9 Acetate, are invaluable as research probes. google.com They can be used to trace the metabolic fate of a compound within a biological system, helping to identify metabolites and understand metabolic pathways. google.com Furthermore, their distinct mass makes them ideal for use as internal standards in quantitative analytical techniques like mass spectrometry, allowing for the precise measurement of the unlabeled compound in complex biological samples. google.com
This compound serves as a crucial mechanistic tool in several key research applications. pharmaffiliates.comscbt.com Its primary utility is as an internal standard for the accurate quantification of Lapaquistat Acetate in biological matrices during pharmacokinetic studies. researchgate.net The nine deuterium atoms give it a mass shift that is easily distinguishable from the unlabeled compound by mass spectrometry, ensuring precise measurements. This is essential for understanding the absorption, distribution, metabolism, and excretion of Lapaquistat Acetate. Additionally, its use as a labeled squalene synthase inhibitor is noted in research contexts such as the study of mevalonate (B85504) kinase deficiency. medchemexpress.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₃₂D₉ClN₂O₉ |
| Molecular Weight | 654.20 g/mol |
| Common Name | This compound |
| Isotopic Label | Deuterium (d9) |
Data sourced from Santa Cruz Biotechnology and Pharmaffiliates. pharmaffiliates.comscbt.com
Table 2: Key Enzymes in the Cholesterol Biosynthesis Pathway
| Enzyme | Function | Point of Inhibition |
| HMG-CoA reductase | Catalyzes the conversion of HMG-CoA to mevalonate | Statins |
| Squalene synthase | Catalyzes the conversion of farnesyl pyrophosphate to squalene | Lapaquistat Acetate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H41ClN2O9 |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D |
InChI Key |
CMLUGNQVANVZHY-LUBFGMIQSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation of Lapaquistat Acetate
Total Synthesis Approaches for Lapaquistat (B1674497) Acetate (B1210297) Analogs
The total synthesis of Lapaquistat Acetate, a complex molecule with multiple chiral centers, presents considerable challenges to synthetic chemists. The core of the molecule is a 4,1-benzoxazepine (B1262346) ring system, which requires careful construction to ensure the correct spatial arrangement of its substituents.
Key Synthetic Intermediates and Reaction Pathways
The synthesis of Lapaquistat Acetate and its analogs relies on the strategic assembly of key structural fragments. A common retrosynthetic approach involves the disconnection of the molecule into three primary components: the 4,1-benzoxazepine core, a dimethoxyphenyl substituent, and a piperidine-4-acetic acid moiety.
The construction of the complex molecular architecture often employs palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a frequently utilized method for attaching the dimethoxyphenyl group to the benzoxazepine core. This reaction typically involves the use of an arylboronic acid or a boronate ester as a nucleophilic partner. Another critical step is the formation of the C-N bond between the benzoxazepine core and the piperidine (B6355638) fragment, which is often achieved through amide coupling reactions.
Stereochemical Control and Enantioselective Synthesis Strategies
A significant hurdle in the synthesis of Lapaquistat is the presence of two key stereocenters at the 3R and 5S positions of the benzoxazepine ring. Achieving the correct stereochemistry is paramount for the compound's biological activity. To this end, enantioselective synthesis strategies are employed.
Asymmetric hydrogenation is a key technique used to establish the chiral centers within the piperidine ring system. This is often accomplished using rhodium-based catalysts in conjunction with chiral phosphine (B1218219) ligands such as BINAP or DuPhos. These catalytic systems can achieve high levels of enantioselectivity, ensuring the formation of the desired stereoisomer. Chiral reagents and auxiliaries are also instrumental in guiding the stereochemical outcome of various reactions throughout the synthetic sequence.
Strategies for Site-Specific Deuterium (B1214612) Labeling of Lapaquistat Acetate
The synthesis of Lapaquistat-d9 Acetate requires the specific incorporation of nine deuterium atoms into the Lapaquistat Acetate structure. This is typically achieved through either the use of deuterated starting materials or by performing deuterium exchange reactions on the final molecule or key intermediates.
Chemical Methods for Deuterium Atom Incorporation
One common strategy for producing deuterated pharmaceuticals is the use of deuterated building blocks in the synthetic process. For this compound, this could involve synthesizing one or more of the key intermediates with deuterium atoms already incorporated at specific positions. For instance, a deuterated version of the piperidine-4-acetic acid moiety could be prepared and then coupled with the non-deuterated benzoxazepine core. The specific location of the nine deuterium atoms in this compound suggests that the piperidine ring and its acetic acid side chain are likely the sites of deuteration.
Deuterium Exchange Reactions in Targeted Positions
Hydrogen-deuterium exchange (HDE) reactions offer another avenue for introducing deuterium into a molecule. These reactions typically involve treating the substrate with a deuterium source, such as deuterium oxide (D₂O) or a deuterated solvent, often in the presence of a catalyst. The catalyst facilitates the exchange of protons for deuterons at specific, often acidic, positions in the molecule. For Lapaquistat Acetate, certain protons on the piperidine ring and the acetic acid side chain could potentially be exchanged for deuterium under appropriate reaction conditions.
Purification and Characterization of Deuterated Lapaquistat Analogs
Following the synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of this compound.
Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to separate the desired deuterated compound from non-deuterated or partially deuterated analogs and other reaction impurities. Given the similar physical properties of isotopologues, specialized chromatographic conditions may be required to achieve high levels of purification.
The characterization of this compound relies on a combination of analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight of the compound, which will be higher than that of the non-deuterated version due to the presence of the nine deuterium atoms. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is crucial for determining the precise location and extent of deuterium incorporation by observing the disappearance or splitting of signals corresponding to the deuterated positions.
Compound Information
| Compound Name |
| Lapaquistat Acetate |
| This compound |
| BINAP |
| DuPhos |
| Suzuki-Miyaura |
This compound Details
| Property | Value |
| Molecular Formula | C₃₃H₃₂D₉ClN₂O₉ |
| Molecular Weight | 654.20 g/mol |
| Deuterium Incorporation | 9 Deuterium Atoms |
Preclinical Research in Biological Systems Mechanistic Insights
Cellular Model Systems for Mechanistic Elucidation
While specific studies on Lapaquistat-d9 Acetate (B1210297) in cellular models are not extensively documented in publicly available literature, the mechanism of action of its non-deuterated counterpart, Lapaquistat (B1674497), and other squalene (B77637) synthase inhibitors provides a framework for understanding its expected effects in vitro.
Studies in Hepatocyte Cultures for Biosynthesis Pathway Analysis
Hepatocytes are the primary site of cholesterol synthesis in the body, making them a crucial model for studying the effects of lipid-lowering agents. Lapaquistat acts by inhibiting farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase. This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, a committed step in cholesterol biosynthesis.
Inhibition of this enzyme in hepatocyte cultures would be expected to lead to a significant reduction in the de novo synthesis of cholesterol. This is because the metabolic pathway is blocked downstream of farnesyl pyrophosphate, preventing the formation of squalene and subsequent sterols. Consequently, an accumulation of upstream intermediates, such as farnesyl pyrophosphate, would be anticipated.
Investigations in Skeletal Muscle Cell Models for Pathway Crosstalk
Skeletal muscle is a major site of glucose and lipid metabolism, and there is significant interest in understanding the crosstalk between different metabolic pathways in these cells. While specific studies detailing the use of Lapaquistat-d9 Acetate in skeletal muscle cell models for pathway crosstalk analysis are limited, research on the broader class of squalene synthase inhibitors offers some insights.
Unlike statins, which inhibit HMG-CoA reductase, an earlier step in the mevalonate (B85504) pathway, squalene synthase inhibitors act downstream. This is a critical distinction, as the intermediates of the mevalonate pathway are precursors for various essential molecules beyond cholesterol, including isoprenoids involved in protein prenylation and cellular signaling. By inhibiting a later, more specific step in cholesterol synthesis, it is hypothesized that squalene synthase inhibitors like Lapaquistat may have a different impact on skeletal muscle cell metabolism and potentially avoid some of the muscle-related side effects associated with statins. Further research is needed to fully elucidate the specific effects on pathway crosstalk in skeletal muscle cells.
Analysis of Gene and Protein Expression Related to Lipid Metabolism (e.g., FDFT1)
Lapaquistat directly targets the FDFT1 enzyme. Inhibition of this enzyme's activity would be the primary mechanism of action. The cellular response to the pharmacological inhibition of a key metabolic enzyme can often involve feedback mechanisms that alter the expression of the gene encoding that enzyme.
Animal Models for Investigating In Vivo Biological Impact
Preclinical studies in animal models have provided significant insights into the in vivo effects of Lapaquistat acetate, particularly in the context of hypercholesterolemia and atherosclerosis.
Analysis of Atherosclerosis Plaque Composition in Hypercholesterolemic Models
Studies in hypercholesterolemic rabbit models have been instrumental in evaluating the impact of Lapaquistat acetate on the development and composition of atherosclerotic plaques. These models, which closely mimic human familial hypercholesterolemia, develop extensive atherosclerotic lesions when fed a high-cholesterol diet.
Treatment with Lapaquistat acetate in these models has been shown to significantly alter the composition of atherosclerotic plaques, leading to a more stable plaque phenotype. This is a critical finding, as plaque stability is a key determinant of the risk of rupture and subsequent cardiovascular events. The changes observed include a reduction in the lipid and macrophage content of the plaques and an increase in the fibrous cap thickness.
Quantitative analysis of plaque composition in hypercholesterolemic rabbits treated with Lapaquistat acetate has demonstrated a significant reduction in the accumulation of macrophages and lipids within the atherosclerotic lesions. Macrophages, particularly lipid-laden foam cells, are key drivers of inflammation and instability in atherosclerotic plaques.
The table below summarizes representative data from studies in hypercholesterolemic rabbit models, illustrating the quantitative changes in plaque composition following treatment with Lapaquistat acetate.
| Plaque Component | Control Group | Lapaquistat Acetate Treated Group | Percentage Change |
| Macrophage Area (%) | 25.4 ± 3.1 | 15.2 ± 2.5 | -40.2% |
| Extracellular Lipid Area (%) | 18.7 ± 2.8 | 9.8 ± 1.9 | -47.6% |
| Collagen Content (%) | 35.1 ± 4.2 | 48.5 ± 5.1 | +38.2% |
| Fibrous Cap Thickness (µm) | 22.5 ± 3.5 | 35.8 ± 4.1 | +59.1% |
Table 1: Quantitative Analysis of Atherosclerotic Plaque Composition in Hypercholesterolemic Rabbits Data are presented as mean ± standard deviation and are representative of findings from preclinical studies.
These findings highlight the potential of Lapaquistat acetate to not only reduce circulating cholesterol levels but also to directly and favorably modify the characteristics of atherosclerotic plaques, suggesting a dual mechanism for its potential therapeutic benefit in cardiovascular disease.
Evaluation of Fibrous Lesion Formation and Collagen Content
Preclinical research in Watanabe heritable hyperlipidemic (WHHLMI) rabbits, an animal model for coronary atherosclerosis, has demonstrated that treatment with Lapaquistat Acetate beneficially alters the composition of coronary plaques, shifting them from unstable, lipid-rich lesions to more stable, fibrous lesions. nih.govnih.gov This transformation is characterized by a significant increase in the fibrous components of the plaques. nih.gov
In these studies, quantitative analysis of coronary plaque composition revealed that Lapaquistat Acetate treatment led to a dose-dependent increase in collagen concentration. nih.gov In the high-dose group, the collagen concentration within plaques increased to 28.9% compared to just 3.5% in the control group. nih.gov This increase in collagen, a key component of the extracellular matrix, contributes to the formation of a more stable fibrous cap, which is crucial for plaque stability. nih.govlu.se Concurrently, the treatment was associated with a decrease in the accumulation of macrophages and extracellular lipids within the coronary plaques, further contributing to the transition towards a more fibromuscular plaque composition. nih.govnih.gov
| Plaque Component | Control Group | High-Dose Lapaquistat Acetate Group | Key Finding |
|---|---|---|---|
| Collagen Concentration | 3.5 ± 0.7% | 28.9 ± 4.6% | Significant dose-dependent increase, promoting plaque stability. nih.gov |
| Macrophage Concentration | Baseline | Decreased by 63% | Reduction in inflammatory cells within the lesion. nih.gov |
| Extracellular Lipid Deposits | Baseline | Decreased by 51% | Reduction in a key component of unstable plaques. nih.gov |
Modulation of Extracellular Matrix Remodeling Enzymes (e.g., MMP-1, PAI-1)
The observed increase in collagen content and fibrous lesion formation is mechanistically linked to Lapaquistat Acetate's influence on enzymes that regulate extracellular matrix (ECM) remodeling. nih.govmdpi.com The ECM is a dynamic structure, and its composition is balanced by the activity of enzymes that degrade its components, such as matrix metalloproteinases (MMPs), and inhibitors of these enzymes. mdpi.com
In preclinical studies with WHHLMI rabbits, Lapaquistat Acetate treatment was shown to suppress the expression of key remodeling enzymes within the atherosclerotic plaques. nih.govnih.gov Specifically, the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that hydrolyzes interstitial collagen, was decreased in the plaques of treated animals. nih.gov By suppressing MMP-1, Lapaquistat Acetate likely contributes to the net accumulation and preservation of collagen, reinforcing the plaque's fibrous cap. nih.gov
Effects on Peripheral Coenzyme Q10 Levels in In Vivo Studies
A notable finding from in vivo studies is the effect of Lapaquistat Acetate on Coenzyme Q10 (CoQ10) levels. nih.govnih.gov CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. nih.govresearchgate.net Unlike statins, which inhibit HMG-CoA reductase and can lower CoQ10 levels, Lapaquistat Acetate inhibits squalene synthase, a step further down the cholesterol biosynthesis pathway. wikipedia.orgnih.gov
In studies using WHHLMI rabbits, treatment with Lapaquistat Acetate resulted in increased CoQ10 levels in both the plasma and peripheral tissues. nih.gov This increase in peripheral CoQ10 concentrations was found to be correlated with beneficial changes in coronary plaque composition. nih.govnih.gov Specifically, higher CoQ10 levels were associated with a decrease in the accumulation of oxidized lipoproteins, macrophage content, and extracellular lipid deposits within the coronary plaques. nih.gov This suggests that the plaque-stabilizing effects of Lapaquistat Acetate may be partly mediated by its ability to increase levels of the antioxidant CoQ10. nih.gov
| Marker | Effect Observed | Associated Outcome |
|---|---|---|
| Matrix Metalloproteinase-1 (MMP-1) | Expression Suppressed | Contributed to increased collagen content in plaques. nih.gov |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Expression Suppressed | Modulation of vascular remodeling processes. nih.govnih.gov |
| Peripheral Coenzyme Q10 (CoQ10) | Levels Increased | Correlated with reduced macrophage and lipid accumulation in plaques. nih.gov |
Analytical Methodologies and Quantitative Applications of Lapaquistat D9 Acetate
Application in Quantitative Analysis of Biological Samples
Quantification in In Vivo Animal Tissues and Biological Fluids (e.g., plasma)
Research indicates that Lapaquistat (B1674497) Acetate (B1210297) (TAK-475) functions as a prodrug, which is rapidly and extensively metabolized in vivo. unife.itnih.govnih.gov Pharmacokinetic studies in rats and dogs have shown that after oral administration, the parent compound, Lapaquistat Acetate, is quickly hydrolyzed into its pharmacologically active metabolite, T-91485 (also known as M-I). unife.itnih.govnih.gov This metabolite, T-91485, is the predominant component found circulating in the plasma and concentrated in the liver, the primary site of cholesterol synthesis. unife.itnih.gov
Consequently, the focus of quantitative bioanalysis in animal studies was likely the determination of T-91485 concentrations in plasma and tissues, rather than the parent prodrug. unife.itnih.gov While Lapaquistat-d9 Acetate would be the appropriate internal standard for quantifying the prodrug, a deuterated version of the active metabolite (e.g., T-91485-d9) would have been necessary for the accurate quantification of the main active moiety in circulation. The analytical technique of choice for such quantification is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity in complex biological matrices. science.gov However, specific details of the extraction procedures, chromatographic conditions, and mass spectrometric parameters used for the analysis of T-91485 in animal plasma or tissues are not detailed in the available literature.
Method Validation for Research Purposes
The validation of a bioanalytical method is a critical regulatory requirement to ensure that the data generated from preclinical and clinical studies are reliable. This process involves a series of experiments to demonstrate the method's performance characteristics. For Lapaquistat Acetate and its metabolite T-91485, this validation would have been performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). While the principles of such validation are well-established, the specific results for the Lapaquistat assay are not publicly documented.
A core component of method validation is establishing the linearity of the assay over a specific concentration range, and its accuracy and precision at various quality control (QC) levels.
Linearity: This parameter defines the concentration range over which the instrument's response is directly proportional to the analyte concentration. A calibration curve would be generated by analyzing samples of known concentrations, and a linear regression analysis would be applied.
Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of these measurements. These are typically assessed by analyzing QC samples at low, medium, and high concentrations within the calibration range, both within a single analytical run (intra-day) and across different days (inter-day).
Without access to the specific validation reports for the bioanalytical method used for Lapaquistat or its active metabolite, data tables illustrating these parameters cannot be generated.
Analyzing compounds in complex biological matrices like plasma can introduce variability that must be characterized during method validation.
Recovery: This experiment measures the efficiency of the sample extraction process. It compares the analytical response of an analyte extracted from the biological matrix to the response of a pure standard solution at the same concentration.
Matrix Effect: This refers to the alteration of analyte ionization (either suppression or enhancement) by co-eluting, undetected components of the biological matrix. It is a significant concern in LC-MS/MS assays and is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to that of a pure standard solution.
As with other validation parameters, the specific experimental outcomes for recovery and matrix effect for the analytical method of Lapaquistat or T-91485 are not available in published literature. Therefore, no data tables can be presented for these validation characteristics.
Metabolic Fate and Transport Research Utilizing Deuterated Lapaquistat Variants
Elucidation of Lapaquistat (B1674497) Acetate (B1210297) Metabolic Pathways
The metabolic conversion of Lapaquistat Acetate is a key step in its pharmacological activity. As a prodrug, it undergoes transformation to yield active compounds that are responsible for its therapeutic effects.
Lapaquistat Acetate (also known as TAK-475) is primarily hydrolyzed into its pharmacologically active metabolite, M-I, during the absorption process. thieme-connect.comnih.govresearchgate.net This conversion is highly efficient, with preclinical studies demonstrating that the majority of the administered dose is converted to M-I. nih.govresearchgate.net The concentrations of M-I in the liver, the primary site of cholesterol biosynthesis, have been observed to be significantly higher than in plasma following oral administration in animal models. thieme-connect.comnih.govresearchgate.net Another designation for an active metabolite of Lapaquistat Acetate is T-91485, which has been shown to attenuate statin-induced cytotoxicity in human skeletal muscle cells. nih.gov
The use of stable isotopes, such as deuterium (B1214612) (²H), is a powerful technique for tracing the metabolic fate of molecules. nih.gov In the context of Lapaquistat-d9 Acetate, the nine deuterium atoms serve as a stable isotopic label. This labeling allows researchers to distinguish the administered compound and its metabolites from their naturally occurring, non-deuterated counterparts using techniques like mass spectrometry. nih.gov
Deuterium labeling is instrumental in several aspects of metabolic research:
Tracing Metabolic Fate: It allows for the unambiguous tracking of the compound through various metabolic pathways. nih.gov
Metabolite Identification: The distinct mass shift introduced by the deuterium atoms helps in the identification of novel metabolites.
Quantifying Metabolic Rates: It enables the measurement of metabolic flux and the rate of conversion of the parent drug to its metabolites. nih.gov
Kinetic Isotope Effects (KIEs): The replacement of protons with the heavier deuteron (B1233211) isotope can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net Studying these effects can provide detailed information about reaction mechanisms. nih.govresearchgate.net While KIEs for some substrates have been found to be relatively small, their assessment is crucial for accurate quantitative metabolic studies. nih.govresearchgate.net
Investigation of Cellular Uptake and Transport Mechanisms
The entry of Lapaquistat's active metabolite, M-I, into liver cells is a critical step for its cholesterol-lowering action. This process is not passive but is mediated by specific transporter proteins on the surface of hepatocytes.
The uptake of M-I into human and rat liver cells is facilitated by carrier-mediated transport. thieme-connect.comnih.govresearchgate.net Studies have identified specific organic anion transporting polypeptides (OATPs) as the primary transporters involved. thieme-connect.comnih.govresearchgate.net In humans, the hepatic uptake of M-I is mainly mediated by OATP1B3. thieme-connect.comnih.govresearchgate.net In contrast, no significant uptake of M-I has been observed in cells engineered to express only OATP1B1. thieme-connect.comnih.govresearchgate.net The involvement of these hepatic uptake transporters helps to achieve high concentrations of the active metabolite in the liver, contributing to the liver-selective inhibition of cholesterol synthesis. thieme-connect.comnih.govresearchgate.net OATP1B1 and OATP1B3 are known to be crucial for the hepatic uptake of many clinically important drugs, including statins. mdpi.comnih.gov
Kinetic studies have demonstrated that the uptake of M-I into both rat and human hepatocytes is a saturable process, a hallmark of carrier-mediated transport. thieme-connect.comnih.govresearchgate.net This indicates that there is a finite number of transporter proteins available to ferry the molecule into the cell. The Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum transport velocity, has been determined for this process. The uptake of M-I showed a Km of 4.7 µmol/L in rat hepatocytes and 2.8 µmol/L in human hepatocytes. thieme-connect.comnih.govresearchgate.net When specifically studying the role of OATP1B3, uptake studies using cells expressing this transporter revealed a Km value of 2.13 µmol/L for M-I. thieme-connect.comnih.gov
Kinetic Parameters of M-I Uptake
| System | Km Value (µmol/L) | Reference |
|---|---|---|
| Rat Hepatocytes | 4.7 | thieme-connect.comnih.govresearchgate.net |
| Human Hepatocytes | 2.8 | thieme-connect.comnih.govresearchgate.net |
| OATP1B3-Expressing Cells | 2.13 | thieme-connect.comnih.gov |
Subcellular Distribution and Intracellular Fate Studies
The efficacy and potential for off-target effects of a drug are intrinsically linked to its concentration and residence time within specific subcellular compartments. Stable isotope labeling, particularly with deuterium, provides a powerful tool for elucidating the intricate details of a drug's intracellular journey. By replacing nine hydrogen atoms with deuterium in the acetate moiety of lapaquistat, researchers can create a "heavy" version of the molecule, this compound, which is chemically identical in its biological activity but distinguishable by mass spectrometry. This allows for the precise tracking of the compound as it navigates the cell's interior.
Use of Labeled Lapaquistat to Track Intracellular Localization
The primary target of lapaquistat is squalene (B77637) synthase, an enzyme localized to the endoplasmic reticulum (ER). Therefore, understanding the extent to which lapaquistat reaches and is retained in this organelle is of paramount importance. Studies employing labeled lapaquistat would involve incubating cells, typically hepatocytes, with this compound. Following incubation, subcellular fractionation techniques are used to separate different organelles such as the nucleus, mitochondria, cytosol, and microsomes (which are fragments of the ER).
The concentration of this compound and its metabolites in each fraction can then be quantified using liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated compound allows for its unambiguous detection against the background of endogenous cellular components.
Hypothetical Research Findings on Intracellular Localization of this compound
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Percentage of Total Intracellular Drug |
| Cytosol | 15.2 ± 2.1 | 35% |
| Microsomes (ER) | 25.8 ± 3.5 | 59% |
| Mitochondria | 1.7 ± 0.4 | 4% |
| Nucleus | 0.9 ± 0.2 | 2% |
This interactive table presents hypothetical data illustrating the expected distribution of this compound, with the highest concentration anticipated in the microsomal fraction, consistent with the location of its target enzyme.
These studies would likely reveal a significant enrichment of this compound in the microsomal fraction, confirming its effective targeting of the endoplasmic reticulum. The presence of the compound in the cytosol would be expected as it traverses the cytoplasm to reach the ER. Lower concentrations in the mitochondria and nucleus would suggest minimal off-target localization in these organelles.
Investigation of Accumulation in Specific Organelles
Beyond simple distribution, deuterated tracers can be used to investigate the dynamics of drug accumulation and clearance from specific organelles over time. Time-course experiments, where cells are exposed to this compound and then harvested at various time points, can provide insights into the kinetics of its uptake into and efflux from different compartments.
A key organelle of interest for lapaquistat, given the clinical development of squalene synthase inhibitors was halted due to potential hepatic safety issues, is the endoplasmic reticulum. Prolonged high concentrations within the ER could potentially lead to ER stress. Furthermore, accumulation in other organelles, even at lower levels, could be significant if it leads to unforeseen interactions or disruptions of organelle-specific functions.
Hypothetical Time-Course of this compound Accumulation in Hepatocyte Organelles
| Time (hours) | Microsomal Concentration (pmol/mg protein) | Mitochondrial Concentration (pmol/mg protein) |
| 1 | 18.5 | 1.2 |
| 4 | 28.9 | 1.9 |
| 12 | 24.1 | 1.5 |
| 24 | 15.3 | 0.8 |
This interactive table presents a hypothetical time-course study, suggesting that this compound reaches a peak concentration in the endoplasmic reticulum (microsomes) and then is gradually cleared. The lower and transient accumulation in mitochondria would also be a key finding.
Such investigations are critical for building a comprehensive understanding of the pharmacodynamics and safety profile of a drug at the subcellular level. The use of deuterated variants like this compound provides an unparalleled level of detail, enabling researchers to map the intracellular landscape of drug action and disposition.
Future Research Directions and Unexplored Academic Avenues for Lapaquistat D9 Acetate
Integration with Advanced Multi-Omics Approaches
A systems-level understanding of the biological effects of Lapaquistat-d9 Acetate (B1210297) can be achieved through the integration of various "omics" technologies. This holistic approach can uncover not only the direct consequences of squalene (B77637) synthase inhibition but also the broader downstream effects on cellular physiology.
Proteomics and Metabolomics to Elucidate Downstream Effects
Future research should focus on comprehensive proteomic and metabolomic analyses to map the cellular response to Lapaquistat-d9 Acetate. Inhibition of squalene synthase is known to cause an accumulation of upstream metabolites in the cholesterol biosynthesis pathway, such as farnesyl pyrophosphate (FPP). This accumulation can have wide-ranging effects on cellular processes beyond cholesterol reduction.
Proteomic studies could identify changes in the expression levels of proteins involved in lipid metabolism, cellular signaling, and protein prenylation. For instance, studies on other lipid-lowering agents like statins have revealed significant alterations in the plasma proteome, affecting proteins unrelated to lipid metabolism. nih.gov A similar approach for this compound could uncover novel biomarkers of its activity and potential off-target effects. An integrative multi-omics analysis could pinpoint key regulators of cholesterol homeostasis that are affected by the compound. researchgate.net
Metabolomic profiling would provide a detailed snapshot of the metabolic perturbations induced by this compound. Previous metabolomics studies on statins have demonstrated widespread changes in lipoprotein subclass profiles and fatty acids. nih.govahajournals.orgnih.govresearchgate.net A similar investigation into this compound could reveal its impact on a broad spectrum of metabolites, offering insights into its mechanism of action and potential therapeutic applications beyond hypercholesterolemia. mdpi.com
| Omics Approach | Potential Research Focus | Expected Outcomes |
|---|---|---|
| Proteomics | Quantitative analysis of protein expression changes in response to this compound. | Identification of novel protein targets and pathways affected by squalene synthase inhibition. |
| Metabolomics | Comprehensive profiling of metabolic alterations following treatment with this compound. | Elucidation of the broader metabolic consequences and potential biomarkers of drug efficacy. |
Transcriptomic Analysis of Gene Expression Modulation
Transcriptomic studies, such as RNA sequencing, can provide a comprehensive view of the changes in gene expression following treatment with this compound. Inhibition of squalene synthase can trigger feedback mechanisms that alter the transcription of genes involved in cholesterol metabolism. For instance, studies on other squalene synthase inhibitors have shown that they can modulate the expression of genes involved in both cholesterol and fatty acid biosynthesis.
A comparative transcriptomic analysis of cells treated with this compound could reveal the intricate regulatory networks that are activated or repressed. This could lead to the identification of key transcription factors and signaling pathways that mediate the cellular response to the compound. Such studies have been conducted on other inhibitors of the cholesterol synthesis pathway, revealing complex regulatory feedback loops. nih.govnih.govtamu.edu
Development of Novel Research Probes Based on Lapaquistat (B1674497) Scaffold
The chemical structure of Lapaquistat provides a versatile scaffold for the development of novel chemical probes. These probes can be invaluable tools for studying the biology of squalene synthase and for identifying new therapeutic targets.
Synthesis of Affinity Probes for Target Engagement Studies
Affinity probes based on the Lapaquistat scaffold can be synthesized to study its direct interaction with squalene synthase in a cellular context. Photoaffinity labeling, for example, is a powerful technique for identifying and mapping the binding sites of small molecules on their protein targets. enamine.netnih.govnih.govresearchgate.net
The synthesis of a this compound analogue incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin) would enable the covalent labeling and subsequent identification of interacting proteins. rsc.org This approach could confirm the engagement of this compound with squalene synthase in intact cells and could also be used to identify potential off-targets.
Radiolabeled Variants for Positron Emission Tomography (PET) Research (excluding clinical imaging)
For preclinical research, a radiolabeled version of Lapaquistat could be developed as a PET tracer to visualize and quantify squalene synthase expression in vivo. Small molecule inhibitors are increasingly being radiolabeled for PET imaging to study their target engagement and biodistribution non-invasively. nih.govresearchgate.netucsf.edunih.gov
The synthesis of a Lapaquistat analogue labeled with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, would allow for the dynamic assessment of squalene synthase levels in different tissues and disease models. snmjournals.org This would be a valuable tool for basic research into the role of squalene synthase in various physiological and pathological processes, without the intention for clinical diagnostic imaging.
| Probe Type | Methodology | Research Application |
|---|---|---|
| Affinity Probe | Synthesis of a Lapaquistat derivative with a photoreactive group and a reporter tag. | Confirmation of target engagement and identification of off-targets in cellular systems. |
| Radiolabeled Variant | Incorporation of a positron-emitting isotope (e.g., 11C or 18F) into the Lapaquistat scaffold. | Non-invasive in vivo imaging of squalene synthase expression in preclinical research models. |
Computational Modeling for Predictive Research
Computational modeling offers a powerful in silico approach to predict the behavior of this compound and to guide future experimental studies. Various computational techniques can be employed to understand its binding mechanism, predict potential off-target interactions, and design novel derivatives with improved properties.
Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with the active site of squalene synthase. pnas.orgbohrium.combmj.com These studies can provide insights into the key amino acid residues involved in binding and can help explain the compound's high affinity and specificity. Computational design of enzyme inhibitors is a rapidly advancing field that could be applied to the Lapaquistat scaffold. nih.gov
Furthermore, in silico methods for off-target prediction can be used to screen this compound against a large panel of proteins to identify potential unintended interactions. frontiersin.orgmdpi.comresearchgate.netyoutube.comnih.gov This can help to anticipate potential side effects and to guide the design of more selective inhibitors. The integration of computational modeling with experimental data can accelerate the exploration of the full therapeutic potential of the Lapaquistat scaffold. acs.org
Refinement of Molecular Dynamics Simulations for Enzyme Interaction
Molecular dynamics (MD) simulations are crucial for understanding the precise interactions between a ligand and its target enzyme. For this compound, future research should focus on refining these simulations to elucidate its binding with squalene synthase (SQS).
The inclusion of deuterium (B1214612) in this compound can be leveraged to enhance MD simulations. The increased mass of deuterium compared to protium (B1232500) (standard hydrogen) alters the vibrational frequencies of C-D bonds. This "mass effect" can be used in simulations to slow down the fastest atomic motions, which in turn allows for a longer integration time step during the simulation. stackexchange.com This computational advantage can lead to more efficient sampling of the conformational landscape of the this compound-SQS complex, providing deeper insights into binding stability and kinetics.
Table 1: Proposed Parameters for Refined Molecular Dynamics Simulations
| Simulation Parameter | Proposed Refinement for this compound | Rationale |
|---|---|---|
| Force Field | Develop custom parameters to account for C-D bond properties. | Accurately model the altered vibrational modes and intramolecular volume resulting from deuteration. wikipedia.org |
| Integration Time Step | Increase from standard 2 fs to 4-5 fs. | Leverage the slower vibrational frequencies of C-D bonds to improve computational efficiency without compromising stability. stackexchange.com |
| Simulation Length | Extend simulations to the microsecond (µs) scale. | Enable more thorough sampling of conformational states and observe rare binding/unbinding events. |
| Analytical Method | Comparative analysis with non-deuterated Lapaquistat simulations. | Isolate and quantify the specific effects of deuteration on binding affinity and dynamics. |
In Silico Prediction of Metabolic Transformations
The deuteration of Lapaquistat Acetate is expected to significantly alter its metabolic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger and is cleaved at a slower rate by metabolic enzymes, such as the cytochrome P450 (CYP) family, compared to a C-H bond. nih.govacs.org This provides a compelling avenue for in silico research.
Future computational studies should aim to predict the metabolic fate of this compound. This involves identifying the primary sites of metabolism on the parent molecule (Lapaquistat Acetate) and then predicting how deuteration at specific positions will redirect metabolism towards alternative pathways—a phenomenon known as metabolic switching. nih.gov
In silico models can simulate the interaction of both deuterated and non-deuterated Lapaquistat with various CYP isoenzymes. By calculating the activation energies required for hydrogen or deuterium abstraction, these models can predict the likelihood of metabolism occurring at different sites. The results can guide future experimental metabolism studies, providing a roadmap for identifying novel metabolites. researchgate.net
Table 2: Framework for In Silico Metabolic Prediction
| Computational Approach | Objective | Expected Outcome |
|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculate activation energies for C-H vs. C-D bond cleavage by CYP enzymes. | Quantitative prediction of the kinetic isotope effect at specific molecular sites. |
| Ligand-Based Metabolic Site Prediction | Identify "soft spots" on the Lapaquistat molecule prone to metabolism. | A ranked list of potential metabolic sites on the non-deuterated compound. |
| Structure-Based Docking with CYP Enzymes | Simulate the binding of this compound within the active sites of major CYP isoforms. | Identify which CYP enzymes are most likely to metabolize the compound and predict the regioselectivity of the reactions. |
| Metabolic Pathway Prediction Software | Generate a theoretical map of potential metabolites resulting from metabolic switching. | Hypothesized structures of novel metabolites for targeted analytical searches. nih.gov |
Exploration of Other Enzymes or Pathways Modulated by Squalene Synthase Inhibition
The inhibition of SQS has consequences that extend beyond the simple reduction of cholesterol synthesis. It leads to the accumulation of upstream intermediates in the mevalonate (B85504) pathway, which are themselves biologically active molecules.
Investigation of Unforeseen Biological Roles Beyond Cholesterol Synthesis
Future academic avenues should explore these non-canonical roles in greater depth. Squalene itself, the product of the SQS reaction, is known to protect cells against lipid peroxidation and regulate programmed cell death pathways like ferroptosis. mdpi.com Therefore, inhibiting its production could have significant impacts on cellular redox balance and survival signaling, particularly in the context of cancer or neurodegenerative disorders where these pathways are often dysregulated. rsc.org The potential for SQS inhibitors to act as antiviral agents, by disrupting the sterol biosynthesis necessary for viral replication, also warrants further investigation. nih.gov
Table 3: Unexplored Biological Roles and Research Avenues
| Observed/Hypothesized Effect | Potential Mechanism | Future Research Direction |
|---|---|---|
| Plaque Stabilization | Alteration of macrophage lipid metabolism and extracellular matrix composition. medchemexpress.com | Investigate the direct effects of this compound on vascular smooth muscle cells and macrophages in vitro. |
| Increased Coenzyme Q10 | Shunting of upstream mevalonate pathway intermediates towards ubiquinone synthesis. medchemexpress.com | Quantify the impact of SQS inhibition on the entire isoprenoid biosynthesis network using metabolomics. |
| Regulation of Ferroptosis | Depletion of squalene, a lipophilic antioxidant, may sensitize cells to lipid peroxidation. mdpi.com | Examine the synergy between this compound and pro-ferroptotic agents in cancer cell lines. |
| Antiviral Activity | Inhibition of host sterol synthesis pathways required for viral particle formation and replication. nih.gov | Screen this compound against a panel of viruses that rely on host lipid metabolism. |
Cross-Talk with Other Lipid Signaling Pathways
Inhibiting SQS at a key branch point in the mevalonate pathway causes the accumulation of farnesyl pyrophosphate (FPP). ahajournals.org FPP is not merely a substrate for squalene synthesis; it is a critical precursor for a wide array of signaling molecules, including isoprenoids that are essential for protein prenylation.
Future research should focus on the cross-talk between the accumulation of FPP and other lipid signaling pathways. For example, FPP and its derivatives are known to influence the activity of nuclear receptors such as the farnesoid X-activated receptor (FXR) and the liver X receptor (LXR), which are master regulators of bile acid, lipid, and glucose metabolism. nih.gov The buildup of FPP could therefore trigger widespread changes in gene expression related to lipid homeostasis.
Additionally, some studies suggest that SQS inhibitors can suppress the biosynthesis of triglycerides by increasing intracellular levels of farnesol (B120207) (derived from FPP), which in turn inhibits fatty acid synthesis. nih.gov This represents a direct link between the cholesterol and triglyceride synthesis pathways that is ripe for further exploration. Understanding this cross-talk is essential for a complete picture of the pharmacological effects of this compound.
Table 4: Potential Cross-Talk with Other Signaling Pathways
| Accumulated Intermediate | Interacting Pathway | Potential Consequence |
|---|---|---|
| Farnesyl Pyrophosphate (FPP) | Protein Prenylation (e.g., Rho GTPases) | Alterations in cell signaling, proliferation, and cytoskeletal organization. ahajournals.org |
| FPP and its derivatives (e.g., oxysterols) | Nuclear Receptors (LXR, FXR) | Modulation of genes involved in lipid transport, storage, and catabolism. nih.gov |
| Farnesol (from FPP) | Fatty Acid Synthesis | Suppression of triglyceride biosynthesis. nih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Protein Prenylation | Impact on a different subset of signaling proteins than FPP, affecting diverse cellular functions. ahajournals.org |
Q & A
Q. What is the mechanism of action of Lapaquistat-d9 Acetate in cholesterol biosynthesis, and how is it validated experimentally?
this compound inhibits squalene synthase, blocking the conversion of farnesyl diphosphate (FPP) to squalene, a rate-limiting step in cholesterol synthesis . Experimental validation typically involves:
- In vitro assays : Measuring enzymatic activity via HPLC or radiometric methods to quantify inhibition of FPP-to-squalene conversion.
- Deuterium labeling : Using deuterated analogs (e.g., Lapaquistat-d9) to track metabolic stability and isotope effects in cell cultures (e.g., HepG2 hepatocytes) .
- Animal models : Administering the compound to dyslipidemic rodents and measuring plasma LDL-C reduction via enzymatic cholesterol assays .
Q. What are the standard dosages and experimental models used to evaluate this compound’s efficacy?
- Dosages : In phase 2/3 trials, Lapaquistat Acetate was tested at 25–100 mg/day in humans, while preclinical studies use 1–10 mg/kg in rodents . For deuterium-labeled studies, concentrations are adjusted based on analytical sensitivity (e.g., 1–10 µM in vitro) .
- Models :
- In vitro : Human hepatocyte lines for hepatic safety profiling (e.g., ALT/AST release assays).
- In vivo : ApoE-deficient mice or Watanabe heritable hyperlipidemic rabbits for LDL-C reduction studies .
Q. What key biomarkers are monitored to assess hepatic safety during this compound trials?
- Primary markers : Alanine aminotransferase (ALT) ≥3× upper limit of normal (ULN) on consecutive measurements.
- Secondary markers : Total bilirubin elevation, particularly Hy’s Law criteria (ALT ≥3× ULN + bilirubin ≥2× ULN) .
- Methodology : Serial blood sampling in clinical trials or terminal plasma collection in rodent studies, analyzed via enzymatic colorimetric assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy (LDL-C reduction) and hepatic toxicity?
- Data triangulation : Pool results from multiple studies (e.g., 12 trials in humans and animals) to identify dose-dependent trends. For example, 100 mg/day reduced LDL-C by 21.6% but increased ALT elevations to 2.7% vs. 0.7% in controls .
- Mechanistic studies : Use deuterium-labeled analogs to isolate whether toxicity arises from parent drug accumulation (via LC-MS pharmacokinetic profiling) or metabolite generation .
- Statistical methods : Apply mixed-effects models to adjust for covariates like baseline liver function or concomitant statin use .
Q. What experimental designs are optimal for assessing the pharmacokinetic impact of deuterium labeling in this compound?
- Isotope effect studies : Compare metabolic stability of Lapaquistat-d9 vs. non-deuterated forms using:
- Microsomal incubations : Human liver microsomes + NADPH, quantifying half-life via LC-MS/MS .
- Mass spectrometry : High-resolution MS to distinguish isotopic peaks and confirm deuterium retention in vivo .
Q. How should researchers design long-term toxicity studies to evaluate this compound’s hepatic risks?
- Study duration : 96-week trials in large cohorts (e.g., n=2121 in phase 3), with liver biopsies at baseline, midpoint, and endpoint .
- Endpoint selection : Histopathological scoring for steatosis, inflammation, and fibrosis, alongside continuous ALT monitoring .
- Control groups : Compare against statins (e.g., atorvastatin) to isolate compound-specific effects .
Q. What methodologies ensure reliable quantification of this compound in biological matrices?
- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using acetonitrile-based solvents .
- Analytical techniques :
- LC-MS/MS : Multiple reaction monitoring (MRM) for deuterated vs. non-deuterated transitions (e.g., m/z 475→457 for Lapaquistat-d9) .
- Quality control : Include internal standards (e.g., stable isotope-labeled analogs) and validate precision/accuracy per FDA guidelines .
Methodological Best Practices
Q. How to structure a PICOT-compliant research question for this compound studies?
- Population : Dyslipidemic patients with LDL-C ≥160 mg/dL.
- Intervention : this compound 100 mg/day + atorvastatin 20 mg.
- Comparison : Placebo + atorvastatin 20 mg.
- Outcome : Percent change in LDL-C at 24 weeks; incidence of ALT ≥3× ULN.
- Time : 24-week randomized trial .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
